molecular formula C15H16N4O2S B5398549 N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B5398549
M. Wt: 316.4 g/mol
InChI Key: LMBCWBBETRYACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide, commonly known as EOB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of EOB is not fully understood. However, studies have shown that EOB can interact with DNA and inhibit the growth of cancer cells. EOB has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and tyrosinase.
Biochemical and Physiological Effects:
EOB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EOB can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the activity of certain enzymes. In vivo studies have shown that EOB can reduce tumor growth in mice and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One advantage of using EOB in lab experiments is its fluorescent properties, which allow for easy detection and visualization. EOB also has a relatively low toxicity, making it a safer alternative to other compounds. However, EOB has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of EOB in scientific research. One area of interest is the development of EOB-based fluorescent probes for detecting amyloid fibrils in Alzheimer's disease. Another area of interest is the development of EOB-based anticancer agents with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of EOB and its potential applications in other areas of research, such as neuroscience and microbiology.
Conclusion:
EOB is a promising compound with potential applications in various areas of scientific research. Its fluorescent properties, low toxicity, and antibacterial and antifungal properties make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of EOB and its potential applications in other areas of research.

Synthesis Methods

EOB can be synthesized using several methods, including the reaction of N-ethyl-6-bromobenzothiazole-3-carboxamide with 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of N-ethyl-6-chlorobenzothiazole-3-carboxamide with 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base and a palladium catalyst. Both methods have been successful in producing EOB with high yields.

Scientific Research Applications

EOB has been used in various scientific studies, including as a fluorescent probe for detecting amyloid fibrils in Alzheimer's disease and as a potential anticancer agent. EOB has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-13-17-14(21-18-13)8-19(4-2)15(20)10-5-6-11-12(7-10)22-9-16-11/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBCWBBETRYACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(CC)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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